molecular formula C13H11F3N2O2S B12219300 3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothiopheno[2,3-b]quinoline-2-carb oxylic acid CAS No. 610259-31-9

3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothiopheno[2,3-b]quinoline-2-carb oxylic acid

Cat. No.: B12219300
CAS No.: 610259-31-9
M. Wt: 316.30 g/mol
InChI Key: KRBXRFQTAAZKNU-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thieno ring fused to a quinoline structure, with additional functional groups including an amino group, a carboxylic acid group, and a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science .

Chemical Reactions Analysis

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cancer .

Comparison with Similar Compounds

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- can be compared with other similar compounds, such as:

The unique combination of functional groups in Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- makes it a versatile compound with distinct properties and applications in various fields of research.

Properties

CAS No.

610259-31-9

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-5-3-1-2-4-6(5)18-11-7(8)9(17)10(21-11)12(19)20/h1-4,17H2,(H,19,20)

InChI Key

KRBXRFQTAAZKNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)O)N)C(F)(F)F

Origin of Product

United States

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